

In-Depth Technical Guide: 3-(Methylamino)propanamide (CAS RN: 4874-17-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Methylamino)propanamide

Cat. No.: B1358377

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(Methylamino)propanamide**, a chemical intermediate with significant potential in pharmaceutical research and development. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential pharmacological applications and mechanisms of action. Particular attention is given to its relevance as a structural motif in the design of targeted therapies. All quantitative data is presented in structured tables, and key experimental methodologies and signaling pathways are visually represented to facilitate understanding.

Chemical and Physical Properties

3-(Methylamino)propanamide is a simple yet versatile molecule featuring a primary amide and a secondary amine. These functional groups impart it with specific chemical reactivity and physical characteristics relevant to its use as a building block in organic synthesis.

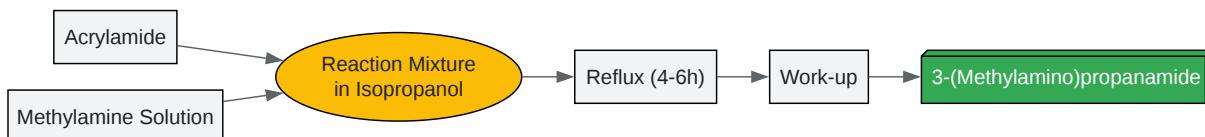
Property	Value	Source
CAS Number	4874-17-3	[1] [2] [3] [4] [5] [6]
Molecular Formula	C4H10N2O	[4] [6]
Molecular Weight	102.14 g/mol	[4]
Melting Point	83-86 °C	[2]
Density	1.05 g/mL at 25 °C	[2]
Appearance	Yellow viscous liquid	[3]

Synthesis of 3-(Methylamino)propanamide

A common and straightforward method for the synthesis of **3-(Methylamino)propanamide** is the Michael addition of methylamine to acrylamide. This reaction is typically performed in a suitable solvent and can be driven to completion with moderate heating.

Experimental Protocol: Michael Addition

Materials:


- Acrylamide
- Methylamine (40% solution in water)
- Isopropanol
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylamide (1.0 eq) in isopropanol.
- Slowly add a 40% aqueous solution of methylamine (1.2 eq) to the flask.

- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- To the resulting residue, add diethyl ether and stir to precipitate the product.
- Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
- Dry the product under vacuum to yield **3-(Methylamino)propanamide**. For further purification, recrystallization from an appropriate solvent system can be performed.

Logical Workflow for Synthesis

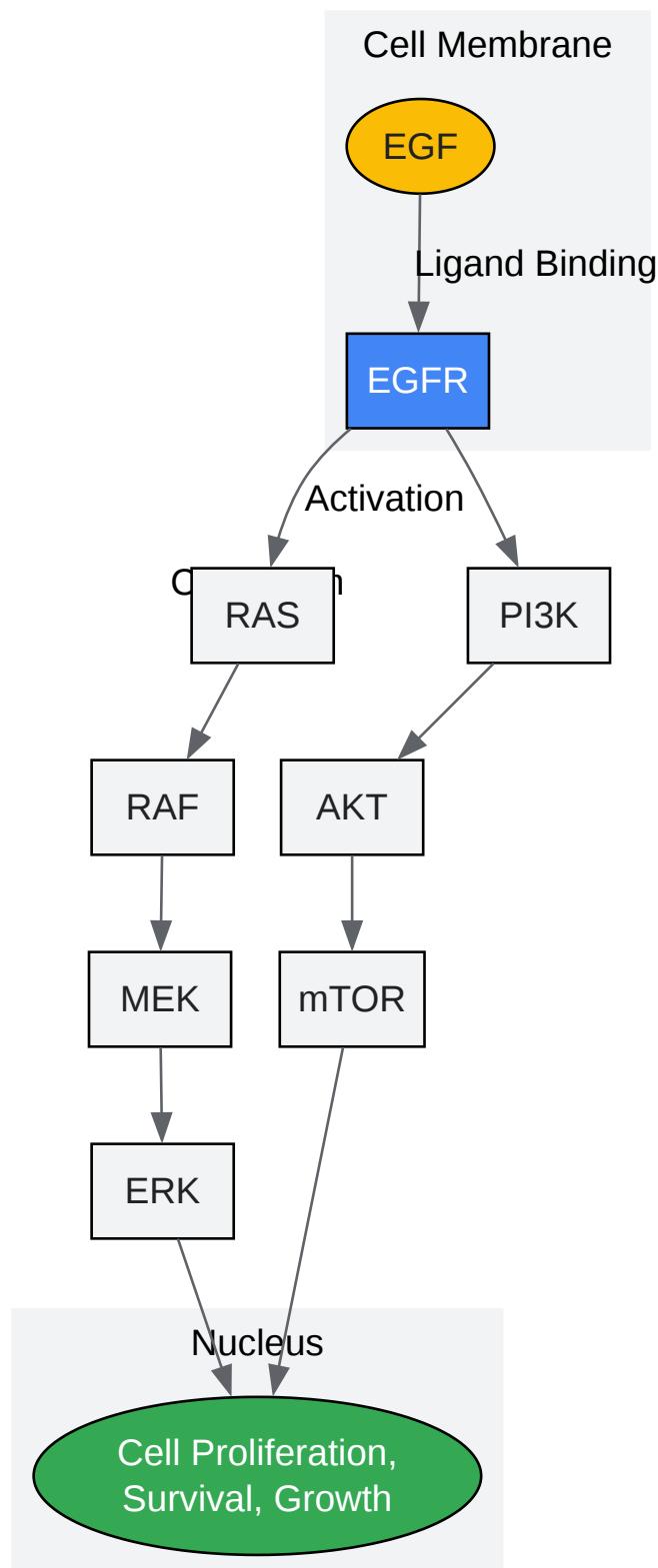
[Click to download full resolution via product page](#)

Synthesis workflow for **3-(Methylamino)propanamide**.

Spectroscopic Data

While a comprehensive public database of the spectra for **3-(Methylamino)propanamide** is not readily available, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the two methylene groups, and the protons of the primary amide and secondary amine. The chemical shifts and coupling patterns would be characteristic of the electronic environment of each proton.


- ^{13}C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the methyl carbon, the two methylene carbons, and the carbonyl carbon of the amide.
- IR Spectroscopy: The infrared spectrum will be characterized by absorption bands typical of primary amides (N-H stretching and bending vibrations) and secondary amines (N-H stretching). A strong carbonyl (C=O) stretching band is also expected.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage adjacent to the nitrogen atoms and the carbonyl group.

Pharmacological Relevance and Potential Signaling Pathways

While specific pharmacological studies on **3-(Methylamino)propanamide** are limited in the public domain, its structural motif is present in various biologically active molecules. Notably, derivatives of propanamide have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell growth, proliferation, and survival.^{[7][8]} Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for drug development.^{[1][9][10][11]}

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptor. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately regulate gene expression and cellular processes.^{[7][9][10][11]}

[Click to download full resolution via product page](#)

Simplified EGFR signaling pathway.

Propanamide derivatives can be designed to act as irreversible inhibitors of EGFR by incorporating a reactive group that forms a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor's kinase domain. This covalent modification permanently inactivates the receptor, blocking downstream signaling and inhibiting cancer cell proliferation. The **3-(methylamino)propanamide** scaffold can serve as a versatile platform for the development of such targeted inhibitors.

Conclusion

3-(Methylamino)propanamide is a valuable chemical entity with established utility as a synthetic intermediate. Its simple structure, containing both a primary amide and a secondary amine, allows for diverse chemical modifications. The presence of this motif in pharmacologically active compounds, particularly in the context of EGFR inhibition, highlights its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for researchers in the field of drug discovery and development. Further investigation into the specific biological activities of **3-(Methylamino)propanamide** and its derivatives is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. CAS 4874-17-3 | 4148-1-30 | MDL MFCD10001504 | 3-(Methylamino)propanamide | SynQuest Laboratories [synquestlabs.com]
- 3. CAS: 4874-17-3 | CymitQuimica [cymitquimica.com]
- 4. Buy 3-(Methylamino)propanamide | 4874-17-3 [smolecule.com]
- 5. 4874-17-3 Cas No. | 3-(Methylamino)propanamide hydrochloride | Matrix Scientific [matrixscientific.com]
- 6. biosynth.com [biosynth.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-(Methylamino)propanamide (CAS RN: 4874-17-3)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358377#cas-number-for-3-methylamino-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com